molecular formula C13H16N2O B2874028 N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide CAS No. 2308293-32-3

N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide

Cat. No.: B2874028
CAS No.: 2308293-32-3
M. Wt: 216.284
InChI Key: XEGVXZSNWIHDGQ-UHFFFAOYSA-N
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Description

N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a methylpyridine moiety and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents (e.g., diiodomethane and zinc-copper couple).

  • Attachment of the Methylpyridine Group: : The cyclopropyl intermediate is then reacted with 3-methylpyridine. This step often involves a nucleophilic substitution reaction where the cyclopropyl group is introduced to the pyridine ring.

  • Formation of the Prop-2-enamide Group: : The final step involves the introduction of the prop-2-enamide group. This can be achieved through an amidation reaction, where the intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and methylpyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the prop-2-enamide group, converting it to the corresponding amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenation and alkylation reactions are common, using reagents such as halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of cyclopropyl and pyridine-containing molecules with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can engage in covalent bonding with nucleophilic sites, while the pyridine moiety can participate in π-π interactions with aromatic residues. The prop-2-enamide group may form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide
  • N-[[1-(4-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide
  • N-[[1-(3-Ethylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide

Uniqueness

N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-11(16)15-9-13(6-7-13)12-10(2)5-4-8-14-12/h3-5,8H,1,6-7,9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGVXZSNWIHDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2(CC2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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